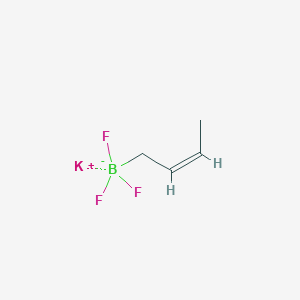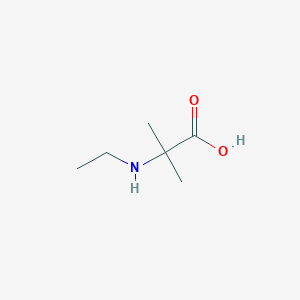
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
The compound “1-(3-Aminophenyl)propan-1-one” is similar to the one you’re asking about . It has a molecular weight of 149.19 and its IUPAC name is 1-(3-aminophenyl)-1-propanone .
Synthesis Analysis
There are several methods to synthesize compounds similar to “1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one”. For instance, novel substituted pyridines have been synthesized from 3-indole carboxaldehyde with 3-aminoacetophenone . Another method involves the reaction of 1-naphthyl isothiocyanate with 1,3-phenylenediamine .Molecular Structure Analysis
The molecular structure of a similar compound, “1-(3-Aminophenyl)ethanol”, has been analyzed . Its molecular formula is C8H11NO, with an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one” are not available, there are studies on related compounds. For example, the Suzuki–Miyaura coupling reaction has been used with boron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(3-Aminophenyl)ethanol”, have been studied . It has a molecular formula of CHNO, an average mass of 137.179 Da, and a monoisotopic mass of 137.084061 Da .Aplicaciones Científicas De Investigación
Boronic Acid-Based Sensing Systems
Boronic acids are increasingly utilized in diverse research areas. One notable application involves their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions make boronic acids valuable for sensing applications. The sensing methods can be either homogeneous assays or heterogeneous detection. Researchers have explored boronic acid-based sensors for detecting specific analytes, both at the interface of the sensing material and within bulk samples .
Europium Complexes for Luminescent Materials
Researchers have synthesized europium complexes based on aminophenyl-based polyfluorinated β-diketonates, including derivatives of 1-(3-aminophenyl)-2,2,2-trifluoroethan-1-one. These complexes exhibit interesting photophysical properties, making them suitable for luminescent materials. Potential applications include optoelectronic devices, security features (such as anti-counterfeiting labels), and bioimaging agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-aminophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZINROLVVODOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one | |
CAS RN |
23516-80-5 | |
| Record name | 1-(3-aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)




![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)
![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)